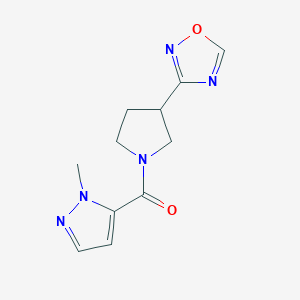

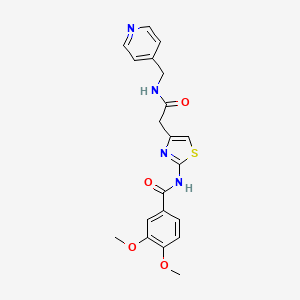

![molecular formula C20H24N4O4S B2567666 2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034361-57-2](/img/structure/B2567666.png)

2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

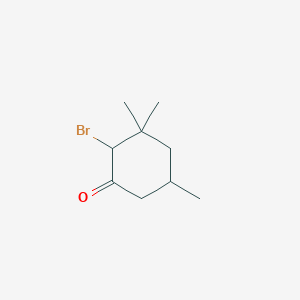

The compound “2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine” is a complex organic molecule that contains several functional groups and rings. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom . The pyrrolidine ring is known for its stereochemistry due to the stereogenicity of carbons . The spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications

Antitumor Applications and Dual Enzyme Inhibition

A novel compound, designed to serve as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, has been synthesized and evaluated as an antitumor agent. This compound, part of a class of classical pyrrolo[2,3-d]pyrimidine antifolates, shows significant inhibitory effects against both TS and DHFR from various sources, including human, Lactobacillus casei, Escherichia coli, Toxoplasma gondii, and Pneumocystis carinii. The effectiveness of these compounds against tumor cells in culture, evidenced by low ED(50) values, highlights their potential as antitumor agents. Moreover, their low cross-resistance with methotrexate-resistant cell lines suggests a distinct mechanism of action or cellular uptake pathway, underscoring the therapeutic potential of these compounds in overcoming resistance to current antifolates (Gangjee et al., 2000).

Mechanism of Action

The compounds exhibit their antitumor activity through the dual inhibition of TS and DHFR, enzymes crucial for DNA synthesis and repair. This dual inhibitory action not only enhances the compounds' potency but also their selectivity towards cancer cells. By targeting these enzymes, the compounds interfere with the proliferation of cancer cells, leading to their death. The X-ray crystal structure of these compounds bound to DHFR further provides insight into their mode of action, offering a structural basis for the development of more potent and selective inhibitors (Gangjee et al., 2005).

Synthetic Pathways and Chemical Structure Analysis

The synthesis of these compounds involves multi-step chemical reactions, highlighting the complexity and the innovative approaches used in their development. The detailed synthetic pathways provide valuable information for the chemical modification and optimization of these compounds, aiming to improve their therapeutic efficacy and pharmacokinetic properties. Furthermore, structural analysis, including X-ray crystallography, offers insights into the interactions between these compounds and their target enzymes, guiding the design of more effective antitumor agents (Gangjee et al., 1996).

Mechanism of Action

Target of action

The compound “2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The specific targets of this compound would depend on the exact configuration and functional groups present in the molecule.

Mode of action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Many compounds with a pyrrolidine ring are involved in a wide range of biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with a pyrrolidine ring can have a wide range of effects, depending on their specific chemical structure and the biological context .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. The specific effects would depend on the compound’s chemical properties and the nature of its interaction with its targets .

Properties

IUPAC Name |

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-15-21-10-8-19(22-15)28-17-9-13-23(14-17)20(25)16-4-6-18(7-5-16)29(26,27)24-11-2-3-12-24/h4-8,10,17H,2-3,9,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYFQSJIKXPVAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

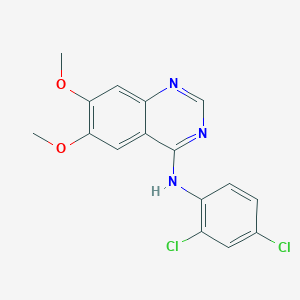

![4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2567588.png)

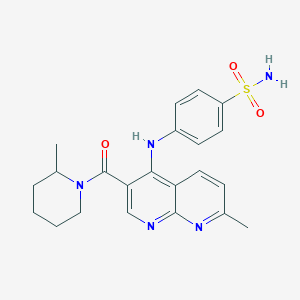

![(2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567598.png)

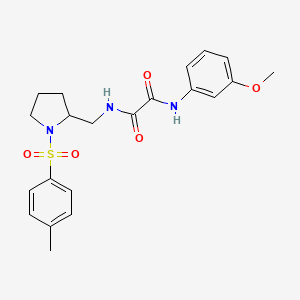

![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)

![2-[3-(2-Chloropropanoyl)phenyl]acetic acid](/img/structure/B2567602.png)

![2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2567605.png)